![molecular formula C25H24FN3O2 B2697862 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 690249-72-0](/img/structure/B2697862.png)

2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

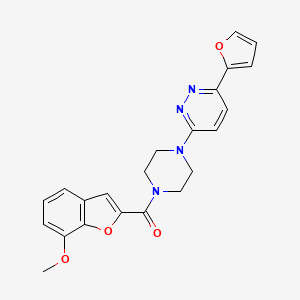

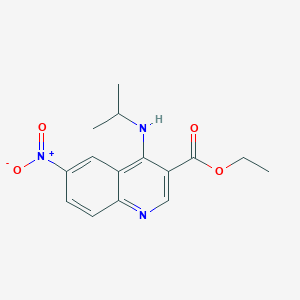

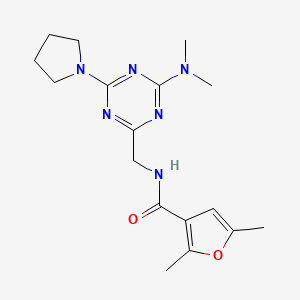

2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C25H24FN3O2 and its molecular weight is 417.484. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Photo-induced Electron Transfer

One of the scientific applications of derivatives closely related to the compound involves the study of luminescent properties and photo-induced electron transfer mechanisms. Novel piperazine substituted naphthalimide compounds have been synthesized to explore their fluorescence response to pH changes, demonstrating potential as pH probes due to their characteristic fluorescence quantum yields. Such studies highlight the role of these compounds in understanding fluorescence quenching processes, particularly through the photo-induced electron transfer (PET) from alkylated amine donors to naphthalimide moieties. These insights are valuable in designing fluorescence-based sensors and probes for various analytical applications (Gan, Chen, Chang, & Tian, 2003).

Fluorescent Ligands for Receptor Visualization

Derivatives of the compound have been synthesized to serve as environment-sensitive fluorescent ligands, particularly for human 5-HT1A receptors. These compounds exhibit high receptor affinity and distinctive fluorescence properties, enabling the visualization of receptor overexpression in cellular models. This application underscores the importance of such compounds in biomedical research, offering tools for studying receptor distribution and function in various physiological and pathological contexts (Lacivita et al., 2009).

Formaldehyde Detection

In analytical chemistry, derivatives of the focal compound have been developed as efficient fluorimetric derivatization reagents for detecting formaldehyde. These compounds offer rapid and sensitive detection methods, which are crucial for environmental monitoring and industrial quality control. The development of fluorescent test papers loaded with these derivatives for qualitative formaldehyde detection represents a practical application in chemical sensing technologies (Dong, Xuezhen, Tang, & Lin, 2016).

Halocyclization Reactions

Research into the chemical reactivity of similar compounds has led to the exploration of halocyclization reactions. These studies provide insights into the synthesis of novel halogenated derivatives, expanding the chemical repertoire for pharmaceutical and material science applications. The ability to generate diverse halocyclized products from these precursors is instrumental in developing new compounds with potential biological or catalytic activities (Zborovskii, Orysyk, Staninets, & Bon, 2011).

Synthesis and Characterization of Fluorescent Ligands

The synthesis of long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety has been explored. These compounds, showing high to moderate 5-HT(1A) receptor affinity and favorable fluorescence properties, represent a significant advancement in the development of tools for biological imaging and receptor localization studies (Lacivita et al., 2009).

Eigenschaften

IUPAC Name |

2-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN3O2/c26-19-8-10-20(11-9-19)28-16-14-27(15-17-28)12-3-13-29-24(30)21-6-1-4-18-5-2-7-22(23(18)21)25(29)31/h1-2,4-11H,3,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUEQBQBFEDPHSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,5-Dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-1,3,5-trihydroi midazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![4-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2697785.png)

![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)

![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)